molecular formula C10H19N3O2 B13289781 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol

Cat. No.: B13289781
M. Wt: 213.28 g/mol
InChI Key: UWQMAIBQEMRIEH-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-amino-2-methylpropane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-5-carbaldehyde
  • 2-amino-2-methylpropane-1,3-diol
  • 1-ethyl-3-methyl-1H-pyrazole

Uniqueness

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

2-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C10H19N3O2/c1-3-13-9(4-5-12-13)6-11-10(2,7-14)8-15/h4-5,11,14-15H,3,6-8H2,1-2H3

InChI Key

UWQMAIBQEMRIEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(C)(CO)CO

Origin of Product

United States

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